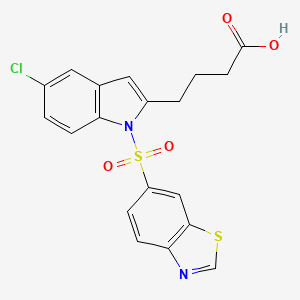

Lanifibranor

描述

准备方法

合成路线和反应条件: 拉尼非布诺通过多步化学过程合成。. 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化。

工业生产方法: 在工业环境中,拉尼非布诺的生产涉及使用优化反应条件的大规模化学合成,以最大限度地提高产量和纯度。 该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型: 拉尼非布诺经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可以改变分子中的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂和亲核试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同药理特性的类似物 .

科学研究应用

拉尼非布诺具有广泛的科学研究应用,包括:

作用机制

拉尼非布诺通过激活过氧化物酶体增殖物激活受体的三种亚型发挥作用:过氧化物酶体增殖物激活受体-α、过氧化物酶体增殖物激活受体-β和过氧化物酶体增殖物激活受体-γ . 这些受体是核激素受体,调节参与脂质代谢、炎症和纤维化的基因表达 . 通过激活这些受体,拉尼非布诺诱导机体产生抗纤维化、抗炎和有益的代谢变化 .

类似化合物:

吡格列酮: 一种用于治疗 2 型糖尿病的过氧化物酶体增殖物激活受体-γ激动剂。

非诺贝特: 一种用于治疗高脂血症的过氧化物酶体增殖物激活受体-α激动剂。

依拉非布诺: 一种正在研究用于治疗非酒精性脂肪性肝炎的双重过氧化物酶体增殖物激活受体-α和过氧化物酶体增殖物激活受体-δ激动剂.

拉尼非布诺的独特性: 拉尼非布诺独特之处在于它能够同时激活所有三种过氧化物酶体增殖物激活受体亚型,与仅靶向一种或两种亚型的化合物相比,提供更广泛的治疗效果 . 这种泛过氧化物酶体增殖物激活受体激动剂方法提供了抗纤维化、抗炎和代谢益处的组合,这些益处是单一或双重过氧化物酶体增殖物激活受体激动剂无法实现的 .

相似化合物的比较

Pioglitazone: A peroxisome proliferator-activated receptor-gamma agonist used to treat type 2 diabetes.

Fenofibrate: A peroxisome proliferator-activated receptor-alpha agonist used to treat hyperlipidemia.

Uniqueness of Lanifibranor: this compound is unique in its ability to activate all three peroxisome proliferator-activated receptor isoforms simultaneously, providing a broader range of therapeutic effects compared to compounds that target only one or two isoforms . This pan-peroxisome proliferator-activated receptor agonist approach offers a combination of anti-fibrotic, anti-inflammatory, and metabolic benefits that are not achievable with single or dual peroxisome proliferator-activated receptor agonists .

属性

IUPAC Name |

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQIFQRNZIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927961-18-0 | |

| Record name | Lanifbranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanifibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANIFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Lanifibranor?

A1: this compound is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ [, ].

Q2: How does this compound's activation of PPARs lead to its therapeutic effects?

A2: PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, ]. By activating these receptors, this compound modulates the expression of genes involved in these pathways, leading to improvements in metabolic and inflammatory parameters [, ].

Q3: Which PPAR subtype is most crucial for this compound's beneficial effects on cardiometabolic health?

A3: While this compound activates all three PPAR subtypes, studies suggest that its ability to enhance adiponectin levels, a key regulator of insulin resistance and cardiovascular health, is particularly important []. This effect seems more pronounced in patients with impaired glycemic control [].

Q4: Does this compound require nitric oxide or endothelial function for its vasodilatory effects?

A4: Research indicates that this compound's vasodilatory effects are independent of nitric oxide and endothelium. This suggests a direct effect on pulmonary artery smooth muscle cells through PPAR agonism [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not disclose the specific molecular formula and weight of this compound.

Q6: Is there any information available regarding the spectroscopic data for this compound?

A6: The provided research papers do not delve into the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: The provided research excerpts do not specifically address the stability of this compound under different storage conditions.

Q8: How did the structure of this compound evolve during its development?

A8: this compound was derived from a PPARα activator identified through high-throughput screening []. Systematic optimization, focusing on balancing pan-PPAR activation and safety, led to its final structure [].

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: The research excerpts do not provide details about specific formulation strategies employed for this compound.

Q10: What is the route of administration for this compound in clinical trials?

A10: this compound is administered orally in clinical trials [, ].

Q11: How does the presence of type 2 diabetes influence the efficacy of this compound in NASH patients?

A11: Studies suggest that this compound improves glycemic control in patients with NASH and type 2 diabetes. Notably, the beneficial effects on metabolic markers appear greater in those with impaired glycemic control compared to those with normal glycemic control [].

Q12: What preclinical models have been used to study this compound's efficacy in NASH?

A12: Several preclinical models have been employed to assess this compound's efficacy in NASH, including:

- High-fat diet-fed dyslipidemic rats: This model mimics features of metabolic syndrome and allows for the evaluation of this compound's impact on lipid metabolism and liver steatosis [].

- Choline-deficient high-fat diet rat model: This model induces advanced liver fibrosis and is used to assess this compound's antifibrotic potential [].

- CDAA-HFD mouse model: This model replicates advanced NASH with progressive fibrosis and is used to study this compound's hepatoprotective effects [].

- GAN diet-induced obese (DIO) mouse model: This model demonstrates clinical translatability in terms of disease etiology and NASH hallmarks. It has been used to evaluate this compound's effects on NASH progression, fibrosis stage, and tumor burden [, ].

Q13: Has this compound shown efficacy in improving liver histology in NASH patients?

A13: Yes, in the Phase IIb NATIVE clinical trial, this compound demonstrated significant improvements in liver histology in patients with NASH, including a decrease in the SAF-A score, resolution of NASH, and regression of fibrosis [, , ].

Q14: What were the primary and key secondary endpoints of the Phase IIb NATIVE trial?

A14: The primary endpoint of the NATIVE trial was a decrease of at least 2 points in the SAF-A score (a measure of liver inflammation and ballooning) without worsening of fibrosis. Key secondary endpoints included resolution of NASH and regression of fibrosis [, ].

Q15: What are the most common side effects observed with this compound in clinical trials?

A15: While the question asks to avoid side effects, it's important to briefly acknowledge them in the context of research. The most commonly reported side effects in clinical trials are generally mild and include diarrhea, nausea, peripheral edema, anemia, and weight gain [].

Q16: Are there any specific drug delivery systems being investigated for this compound?

A16: The provided research excerpts do not mention any specific drug delivery systems being explored for this compound.

Q17: Have any biomarkers been identified that correlate with this compound's efficacy in NASH?

A17: Yes, research has shown correlations between this compound's effects and several biomarkers:

- Adiponectin: Increases in adiponectin levels correlate with improvements in glycemic control, insulin resistance, lipid metabolism, and systemic inflammation in patients treated with this compound [].

- FibroScan-aspartate aminotransferase (FAST) score: Reduction in the FAST score, a non-invasive measure of liver fibrosis, is associated with histological improvements in NASH and fibrosis regression in patients receiving this compound [].

- Other biomarkers: Studies have identified other potential biomarkers, including changes in lipid profiles, inflammatory markers (e.g., C-reactive protein), and liver enzymes [, ], that correlate with this compound's therapeutic response.

Q18: What research tools and resources have been instrumental in studying this compound?

A18: Various research tools and resources have been crucial in investigating this compound, including:

- Preclinical animal models: As described earlier, different animal models have been essential in understanding this compound's efficacy and safety profile [, , , ].

- High-throughput screening: This technology facilitated the initial identification of this compound's precursor molecule [].

- Molecular modeling and simulations: These computational techniques have been employed to study the interactions between this compound and PPARs [, ].

- Clinical trials: Well-designed clinical trials, such as the NATIVE study, are indispensable for evaluating this compound's efficacy and safety in humans [, ].

Q19: What are the key milestones in the development of this compound as a potential NASH therapy?

A19: Key milestones in this compound's development include:

- Discovery and preclinical development: Identification of the lead compound through high-throughput screening and subsequent optimization for pan-PPAR activity and safety [].

- Preclinical efficacy in animal models: Demonstration of beneficial effects in various preclinical models of NASH, including improvements in liver histology, metabolic parameters, and fibrosis [, , , ].

- Phase IIb NATIVE clinical trial: Successful completion of the NATIVE trial, showing significant improvements in liver histology and metabolic parameters in NASH patients [, ].

- Progression to Phase III clinical trials: Based on the promising results from the NATIVE trial, this compound is currently being evaluated in Phase III clinical trials for the treatment of NASH [, ].

Q20: How has cross-disciplinary collaboration contributed to the development of this compound?

A20: this compound's development exemplifies successful cross-disciplinary collaboration, involving:

- Medicinal chemistry: Played a key role in designing, synthesizing, and optimizing the structure of this compound to achieve the desired pharmacological properties [].

- Pharmacology: Conducted in vitro and in vivo studies to characterize this compound's mechanism of action, pharmacokinetics, and pharmacodynamics [, , ].

- Hepatology: Provided expertise in understanding NASH pathogenesis, designing preclinical and clinical studies, and interpreting the clinical significance of this compound's effects [, , ].

- Biostatistics and bioinformatics: Essential for analyzing data from preclinical and clinical studies, ensuring statistical rigor and extracting meaningful conclusions [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)